Dobaq

Description

Properties

IUPAC Name |

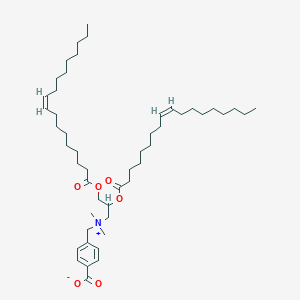

4-[[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-dimethylazaniumyl]methyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H83NO6/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-47(51)55-43-46(42-50(3,4)41-44-37-39-45(40-38-44)49(53)54)56-48(52)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,37-40,46H,5-18,23-36,41-43H2,1-4H3/b21-19-,22-20- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZTVPYNKWYMIW-WRBBJXAJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)CC1=CC=C(C=C1)C(=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)CC1=CC=C(C=C1)C(=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H83NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dobaq's Mechanism of Action in Gene Transfection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dobaq, chemically known as N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, is a pH-sensitive cationic lipid that has been investigated for its potential as a non-viral vector for gene delivery. Its unique molecular structure, featuring a quaternary amine head group and two oleoyl tails, allows it to form liposomes that can encapsulate and transport nucleic acids into cells. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in gene transfection, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.

Core Mechanism: A pH-Sensitive Approach to Gene Delivery

The primary mechanism of action for this compound in gene transfection revolves around its pH-sensitive nature. This property is crucial for overcoming one of the major hurdles in non-viral gene delivery: endosomal escape.

Lipoplex Formation

The process begins with the formation of a "lipoplex," a complex between the positively charged this compound-containing liposomes and the negatively charged nucleic acids (e.g., plasmid DNA, mRNA, siRNA). This interaction is primarily electrostatic.

Experimental Protocol: Liposome and Lipoplex Formation

A common method for preparing this compound-containing liposomes for gene transfection is the lipid film hydration technique.

-

Lipid Film Preparation: this compound and a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), are dissolved in a chloroform/methanol solvent mixture in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask's interior.

-

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., sterile water or PBS) by gentle agitation, leading to the spontaneous formation of multilamellar vesicles (MLVs).

-

Sonication/Extrusion: To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension is typically subjected to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Lipoplex Formation: The prepared cationic liposomes are then mixed with the nucleic acid solution at a specific lipid-to-nucleic acid ratio (e.g., 10:1 w/w) and incubated at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of stable lipoplexes.

Cellular Uptake and Endosomal Entrapment

The positively charged lipoplexes interact with the negatively charged cell surface, facilitating their uptake into the cell through endocytosis. Once inside, the lipoplexes are enclosed within endosomes.

The Critical Step: pH-Mediated Endosomal Escape

The acidic environment of the late endosome (pH 5.0-6.0) is the trigger for this compound's key action. The carboxyl group on the benzyl moiety of this compound becomes protonated at this lower pH. This protonation is thought to induce a conformational change in the lipid structure, promoting a transition from a lamellar (bilayer) phase to a non-lamellar, hexagonal (HII) phase. This phase transition disrupts the endosomal membrane, allowing the encapsulated nucleic acids to escape into the cytoplasm.

The helper lipid DOPE plays a synergistic role in this process. DOPE is known to adopt a cone-like shape and favors the formation of the hexagonal phase, thereby enhancing the fusogenic properties of the liposome and promoting endosomal membrane destabilization.

The diagram below illustrates the proposed pH-sensitive mechanism of this compound for endosomal escape.

Navigating Micellar Landscapes: A Technical Guide to the Critical Micelle Concentration of Cationic Lipids for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The Significance of Critical Micelle Concentration in Drug Delivery

The critical micelle concentration is the concentration of a surfactant, such as a cationic lipid, above which micelles spontaneously form. Below the CMC, lipid molecules exist predominantly as monomers in solution. As the concentration increases to the CMC, the monomers aggregate to form organized structures, such as micelles, with their hydrophobic tails shielded from the aqueous environment and their hydrophilic headgroups exposed. This self-assembly is fundamental to the encapsulation and protection of therapeutic payloads within lipid nanoparticles.

An optimal CMC is crucial for the stability of a drug delivery system. A low CMC is often desirable as it indicates that the lipid nanoparticles will remain stable even upon significant dilution in the bloodstream. Conversely, a higher CMC might lead to premature disassembly of the nanoparticles and release of the payload before reaching the target site.

Quantitative Data on Cationic Lipid CMC

As of the latest literature review, a definitive critical micelle concentration for the Dobaq (N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium) cationic lipid has not been reported. However, to provide a valuable frame of reference for researchers, the following table summarizes the CMC values of several commonly used cationic lipids with structural similarities to this compound, such as a quaternary ammonium headgroup and oleoyl (C18:1) acyl chains.

| Cationic Lipid | Abbreviation | Structure | CMC (mM) | Method | Reference |

| Dodecyltrimethylammonium bromide | DTAB | C12, Quaternary Ammonium | ~15 | Various | [General literature] |

| Cetyltrimethylammonium bromide | CTAB | C16, Quaternary Ammonium | ~0.92 | Various | [General literature] |

| 1,2-dioleoyl-3-trimethylammonium-propane | DOTAP | Dioleoyl, Quaternary Ammonium | Not typically reported, forms bilayers | - | [General literature] |

| Dimethyldioctadecylammonium bromide | DDAB | Dioctadecyl, Quaternary Ammonium | ~0.015 | Light Scattering | [Published studies] |

Note: Lipids like DOTAP with two long acyl chains often favor the formation of bilayers (liposomes) rather than spherical micelles in aqueous solutions, and thus a classical CMC is not always a relevant parameter. However, understanding the concentration at which aggregation begins is still critical.

Experimental Protocols for CMC Determination

To empower researchers to determine the CMC of this compound or other novel cationic lipids, this section provides detailed methodologies for two widely accepted and robust techniques: fluorescence spectroscopy using a pyrene probe and conductometry.

Fluorescence Spectroscopy with Pyrene Probe

This method leverages the sensitivity of the fluorescent probe pyrene to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, experiencing a nonpolar environment. This change is reflected in the vibrational fine structure of pyrene's emission spectrum.

Experimental Workflow:

Caption: Workflow for CMC determination using a pyrene fluorescence probe.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., ethanol or acetone) at a concentration of approximately 1x10⁻⁴ M.

-

Prepare a stock solution of this compound cationic lipid in an appropriate solvent (e.g., ethanol or chloroform) at a concentration well above the expected CMC (e.g., 10 mM).

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions with varying concentrations of the this compound lipid. This can be done by serial dilution of the stock solution.

-

To each dilution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is constant and very low (e.g., 1x10⁻⁶ M) to avoid excimer formation. The final concentration of the organic solvent from the pyrene stock should be kept minimal (e.g., <1%).

-

Allow the solutions to equilibrate for a specified period (e.g., 30 minutes) at a constant temperature.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, excite the pyrene in each sample at approximately 335 nm.

-

Record the emission spectrum from approximately 350 nm to 450 nm.

-

From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks, which are typically located around 373 nm and 384 nm, respectively.

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the first and third peaks (I₁/I₃).

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The resulting plot will be a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve.

-

Conductometry

This method is suitable for ionic surfactants like cationic lipids. It is based on the principle that the molar conductivity of a surfactant solution changes with its concentration. Below the CMC, the conductivity is proportional to the concentration of the monomeric lipid ions. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions due to their larger size and the binding of counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.

Experimental Workflow:

A Technical Guide to the In Vitro Safety and Cytotoxicity Profile of Dobaq-Containing Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dobaq, an acronym for N-(4-carboxybenzyl)-N, N-dimethyl-2,3-bis (oleoyloxy) propan-1-aminium, is a pH-sensitive, ionizable cationic lipid integral to the development of advanced drug and gene delivery systems.[1][2][3] It is a key structural component in lipid nanoparticles (LNPs) and liposomes designed to transport a variety of therapeutic payloads, including small molecule drugs, mRNA, siRNA, and DNA.[1][4][5][6]

The primary characteristic of this compound is its pH-responsive nature. At a physiological pH of 7.4, the lipid remains in a neutral state, which can contribute to the stability of the nanoparticle in circulation.[2][3][7] However, upon cellular uptake and entry into the acidic environment of the endosome (pH 5.5-6.0), this compound becomes protonated and thus positively charged.[1][7][8] This charge switch is hypothesized to facilitate the disruption of the endosomal membrane, allowing the nanoparticle's cargo to escape into the cytoplasm and reach its target.[8]

It is critical to note that the safety and cytotoxicity profile of this compound is not typically evaluated in isolation. Instead, it is assessed as part of a complete multi-component formulation. The overall biological effect of a this compound-containing nanoparticle is a result of the synergistic interplay between all its components—including structural lipids (e.g., cholesterol), helper lipids (e.g., DOPE, DOPC), and PEGylated lipids for stability—as well as the therapeutic cargo it carries.[5][9][10] This guide summarizes the available in vitro data for this compound-containing formulations and provides an overview of the methodologies used for their evaluation.

Mechanism of Action in Cellular Delivery

The strategic advantage of incorporating this compound into lipid nanoparticles lies in its ability to overcome a critical barrier in intracellular drug delivery: endosomal entrapment. After a nanoparticle is taken up by a cell via endocytosis, it is sequestered within an endosome, which matures into a lysosome where the payload is often degraded. This compound's pH-sensitive structure provides a mechanism for escape.

Caption: Logical workflow of this compound's pH-sensitive mechanism for endosomal escape.

In Vitro Safety and Cytotoxicity Data

The cytotoxicity of this compound is evaluated within the context of its lipid nanoparticle formulation. Studies have utilized various cancer and non-cancer cell lines to assess the biological impact of these delivery systems. The results are highly dependent on the specific lipid composition, nanoparticle structure, and the cell type being tested.

| Cell Line(s) | Nanoparticle Formulation Components | Assay Type | Key Findings / Observations |

| MDA-MB-231, MCF-7 (Human Breast Cancer) | This compound, Paclitaxel (PTX), Doxorubicin (DOX), Folic Acid | CellTiter (ATP-based viability) | The study focused on the cytotoxicity of the drug-loaded liposomes; IC50 values were determined for the combined drugs, not the empty vehicle.[1] |

| 1-7HB2, MDA-MB-468, MCF10A (Human Mammary Epithelial) | This compound, Monoolein (MO), Oleyl alcohol (Olalc) | MTT Assay | The study noted that different nanoparticle structures (containing this compound) exhibited varying levels of toxicity, suggesting the physical form is a key factor.[7] |

| HEK293T (Human Embryonic Kidney) | This compound (mentioned in context of ionizable lipids) | Not specified for this compound | The paper discusses the general use of ionizable lipids like this compound to overcome endosomal entrapment.[3] |

| CT26 (Mouse Colon Carcinoma) | This compound-MAL, DOTAP, DOPC | Not specified | Used as a carrier for CpG adjuvant conjugated to dying tumor cells to enhance immunogenicity; safety profile focused on immune response.[10] |

Experimental Protocols

The following represents a generalized protocol for assessing the in vitro cytotoxicity of this compound-containing nanoparticles using a metabolic activity assay, such as MTT or ATP-based assays.

4.1 General Protocol: Cell Viability Assay

-

Cell Culture:

-

Select and culture the desired cell line (e.g., MCF-7, HEK293T) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain cells in an incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

-

Seed cells into a 96-well microplate at a predetermined density (e.g., 5,000 to 10,000 cells/well).[1]

-

Incubate the plate for 24 hours to allow cells to adhere and enter the logarithmic growth phase.

-

-

Treatment:

-

Prepare serial dilutions of the this compound-containing nanoparticles in serum-free or low-serum medium.

-

Remove the old medium from the cells and replace it with the medium containing the nanoparticle dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the cells with the nanoparticles for a specified duration (e.g., 24, 48, or 72 hours).

-

-

Viability Measurement (Example: MTT Assay):

-

Following incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Plot the viability against the nanoparticle concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Caption: A typical experimental workflow for an in vitro cytotoxicity assay.

Impact on Signaling Pathways

Current literature does not attribute a direct signaling function to this compound itself. Its role is that of a delivery vehicle component. The impact of this compound-containing nanoparticles on cellular signaling pathways is therefore primarily dictated by:

-

The Therapeutic Cargo: Payloads such as doxorubicin or paclitaxel will activate their known pathways, for instance, by inducing DNA damage and triggering apoptosis.[1] Similarly, siRNA or mRNA cargo will modulate specific gene expression pathways.

-

General Cationic Lipid Effects: At high concentrations, some cationic lipids can induce cellular stress. A proposed mechanism involves interaction with mitochondria after endosomal/lysosomal processing, leading to the formation of reactive oxygen species (ROS), which can subsequently cause DNA damage and initiate apoptosis.[2]

Caption: General pathway showing cargo-induced apoptosis after LNP delivery.

Conclusion

This compound is a valuable pH-sensitive lipid for creating advanced nanoparticle delivery systems that can efficiently release therapeutic payloads into the cell cytoplasm. The in vitro safety and cytotoxicity profile of this compound is not an intrinsic property of the molecule alone but is inextricably linked to the composition, size, and structure of the final nanoparticle formulation. Cytotoxicity assessments consistently show that effects are cell-type and formulation-dependent. Future research should aim to delineate the specific contribution of this compound to the overall safety profile of LNPs, potentially through studies comparing formulations with and without this key component, to better optimize these promising delivery platforms for clinical applications.

References

- 1. scitepress.org [scitepress.org]

- 2. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeted Liposomes: A Nonviral Gene Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Nanoparticles as Adjuvants and Nanodelivery Systems for mRNA-Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developing lipid-based nanoparticles for applications in synthetic biology and nanomedicine - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to Biodegradable Nanoparticles for siRNA and miRNA Delivery

Disclaimer: The term "Dobaq" did not yield specific results in a comprehensive search of scientific literature. It is possible that this is a proprietary name, a novel unpublished technology, or a misspelling. This guide will therefore focus on a well-established and extensively researched class of biodegradable polymeric nanoparticles that are central to siRNA and miRNA delivery research, providing the in-depth technical information requested.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a detailed overview of the core principles, experimental methodologies, and data associated with the use of biodegradable nanoparticles for the delivery of small interfering RNA (siRNA) and microRNA (miRNA).

Introduction to RNAi-Based Therapeutics

RNA interference (RNAi) is a natural biological process for sequence-specific gene silencing.[1][2] This mechanism can be harnessed for therapeutic purposes using two main types of small RNA molecules:

-

siRNA (small interfering RNA): These are double-stranded RNA molecules, typically 21-23 nucleotides in length, that can be designed to be perfectly complementary to a specific messenger RNA (mRNA) target.[3][4] Upon entering the cell, siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), where one strand is cleaved and discarded.[3] The remaining guide strand directs RISC to the target mRNA, leading to its cleavage and subsequent degradation, thereby preventing protein translation.[3][5]

-

miRNA (microRNA): These are small, single-stranded, non-coding RNA molecules that regulate gene expression post-transcriptionally.[3] Unlike the perfect complementarity of siRNAs, miRNAs often bind to multiple mRNA targets with partial complementarity, typically in the 3' untranslated region (3' UTR), leading to translational repression or mRNA degradation.[3][5]

The therapeutic potential of siRNA and miRNA is vast, offering the ability to silence disease-causing genes that are often considered "undruggable" by conventional small molecule drugs.[1][2][6] However, the clinical translation of these molecules is hindered by significant delivery challenges.[1][4][6][7]

The Delivery Challenge and the Role of Biodegradable Nanoparticles

Naked siRNA and miRNA molecules are highly susceptible to degradation by nucleases in the bloodstream, are rapidly cleared by the kidneys, and cannot efficiently cross the negatively charged cell membrane.[4][7] An effective delivery system must overcome these barriers.

Biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), have emerged as a promising non-viral vector for siRNA and miRNA delivery.[8][9][10][11] These nanoparticles offer several key advantages:

-

Protection: They encapsulate the RNA molecules, protecting them from enzymatic degradation.[7][10]

-

Biocompatibility and Biodegradability: PLGA is an FDA-approved polymer that breaks down into harmless byproducts (lactic acid and glycolic acid).[10]

-

Enhanced Cellular Uptake: Nanoparticles are taken up by cells through endocytosis, a natural process for internalizing extracellular materials.[12][13]

-

Sustained Release: The polymer matrix can be engineered for controlled, sustained release of the RNA payload over time.[14]

-

Versatility: Their surfaces can be modified with targeting ligands to enhance delivery to specific cell types.[10]

Core Technology: PLGA-Based Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a copolymer that is widely used for drug delivery applications.[10][11] For siRNA/miRNA delivery, PLGA is often combined with cationic polymers or lipids to facilitate the encapsulation of the negatively charged RNA molecules. A common strategy involves complexing the siRNA with a cationic polymer like poly-L-lysine (PLL) before encapsulation within the PLGA matrix.[10]

Mechanism of Nanoparticle-Mediated Delivery

The process of nanoparticle-mediated siRNA/miRNA delivery involves several key steps, from administration to target gene silencing. A critical and often rate-limiting step in this process is the escape of the RNA from the endosome into the cytoplasm, where the RNAi machinery resides.[12][13][15][16][17] Estimates suggest that as little as 1-2% of the internalized RNA may successfully escape the endosome.[15]

Caption: Nanoparticle-mediated RNAi delivery workflow.

Key Experimental Protocols

This section provides detailed methodologies for common experiments in the field of nanoparticle-based RNAi delivery.

Formulation of siRNA-Loaded Nanoparticles

This protocol describes a common double emulsion (water-in-oil-in-water) method for encapsulating siRNA.

Materials:

-

siRNA or miRNA

-

Cationic polymer (e.g., poly-L-lysine)

-

PLGA

-

Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA)

-

Nuclease-free water

Protocol:

-

Complexation: Dissolve siRNA and the cationic polymer in nuclease-free water. Mix and incubate at room temperature to allow for the formation of polyplexes through electrostatic interaction.

-

Primary Emulsion: Dissolve PLGA in DCM. Add the aqueous siRNA polyplex solution to the PLGA/DCM solution. Sonicate the mixture on ice to create a water-in-oil (w/o) emulsion.

-

Secondary Emulsion: Add the primary emulsion to an aqueous solution of PVA. Sonicate again to form the final water-in-oil-in-water (w/o/w) double emulsion.

-

Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, resulting in the hardening of the nanoparticles.

-

Purification: Collect the nanoparticles by centrifugation. Wash the pellet multiple times with nuclease-free water to remove residual PVA and unencapsulated siRNA.

-

Lyophilization: Resuspend the final nanoparticle pellet in water and lyophilize for long-term storage.

In Vitro Gene Silencing Assay

This protocol outlines the steps to assess the gene-silencing efficiency of siRNA-loaded nanoparticles in a cell culture model, often using a reporter gene like Green Fluorescent Protein (GFP).

Caption: Experimental workflow for in vitro gene silencing analysis.

Protocol:

-

Cell Seeding: Seed a stable GFP-expressing cell line (e.g., SPC-A1-GFP, 293T-GFP) in 24-well plates at a predetermined density and allow them to adhere overnight.[9]

-

Treatment: Resuspend the lyophilized siRNA-loaded nanoparticles in cell culture medium to achieve a range of final concentrations. Add the nanoparticle suspensions to the cells.

-

Controls: Include the following controls:

-

Untreated cells (negative control)

-

Cells treated with nanoparticles loaded with a non-targeting (scramble) siRNA

-

Cells treated with naked siRNA against GFP

-

Cells treated with a commercial transfection reagent (e.g., Lipofectamine) complexed with GFP siRNA (positive control).[8]

-

-

Incubation: Incubate the cells for 24 to 72 hours to allow for nanoparticle uptake, siRNA release, and target mRNA degradation.

-

Analysis:

-

Fluorescence Microscopy: Qualitatively assess the reduction in GFP signal by observing the cells under a fluorescence microscope.

-

Flow Cytometry: Quantitatively measure the percentage of GFP-positive cells and the mean fluorescence intensity to determine the level of gene silencing.[8]

-

qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR to measure the relative levels of GFP mRNA compared to a housekeeping gene.

-

Cytotoxicity Assay

It is crucial to assess the safety of the nanoparticle formulation. The MTT assay is a common colorimetric method to evaluate cell metabolic activity as an indicator of cell viability.[18]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to the same range of nanoparticle concentrations used in the silencing assay. Include a positive control for cytotoxicity (e.g., Triton X-100) and an untreated negative control.

-

Incubation: Incubate for the same duration as the silencing experiment (e.g., 24-72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[18]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[18]

-

Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Quantitative Data Presentation

The following tables summarize typical physicochemical properties and performance metrics for biodegradable nanoparticle-based siRNA delivery systems as described in the literature.

Table 1: Physicochemical Characterization of Nanoparticles

| Parameter | Typical Range | Significance |

| Particle Size (Diameter) | 100 - 300 nm | Influences cellular uptake and biodistribution. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow, homogenous size distribution. |

| Zeta Potential | +10 to +30 mV | A positive charge facilitates interaction with the negatively charged cell membrane. |

| siRNA Encapsulation Efficiency | 70% - 95% | The percentage of the initial siRNA that is successfully loaded into the nanoparticles.[8] |

Table 2: In Vitro Performance Metrics

| Parameter | Example Metric | Description |

| Cellular Uptake | > 80% positive cells | Percentage of cells showing uptake of fluorescently-labeled siRNA/nanoparticles via flow cytometry.[8] |

| Gene Silencing (mRNA level) | 70% - 90% knockdown | Reduction in target mRNA levels as measured by qRT-PCR compared to a scramble control. |

| Gene Silencing (Protein level) | > 80% reduction | Reduction in target protein expression (e.g., GFP fluorescence) compared to a scramble control.[9] |

| Cell Viability (Cytotoxicity) | > 90% at effective dose | Cell viability measured by MTT or similar assay after treatment with nanoparticles at a concentration that achieves significant gene silencing.[8] |

Conclusion and Future Outlook

References

- 1. RNA Interference–Based Therapy and Its Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and assembly of new non-viral RNAi delivery agents by microwave-assisted quaternization (MAQ) of tertiary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. siRNA Versus miRNA as Therapeutics for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNAi therapeutics: an update on delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Origins and Mechanisms of miRNAs and siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delivery of RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fundamentals of siRNA and miRNA therapeutics and a review of targeted nanoparticle delivery systems in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. SiRNA drug delivery by biodegradable polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Delivery of siRNA therapeutics: PLGA nanoparticles approach [imrpress.com]

- 11. Delivery of siRNA therapeutics: PLGA nanoparticles approach [imrpress.com]

- 12. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www-leland.stanford.edu [www-leland.stanford.edu]

- 15. researchgate.net [researchgate.net]

- 16. Delivery of RNA Therapeutics: The Great Endosomal Escape! - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research Portal [scholarship.miami.edu]

- 18. youtube.com [youtube.com]

An In-Depth Technical Guide to Dobaq-Based Liposome Formulation

This technical guide provides a comprehensive overview of Dobaq-based liposome formulations, tailored for researchers, scientists, and professionals in drug development. This compound, a pH-sensitive cationic lipid, is a key component in the development of advanced lipid nanoparticle (LNP) delivery systems, particularly for nucleic acids such as mRNA. This document details the formulation, characterization, and underlying mechanisms of this compound-containing liposomes, supported by experimental protocols and quantitative data.

Introduction to this compound and Cationic Liposomes

This compound, chemically known as N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, is a cationic lipid featuring a quaternary amine and unsaturated hydrocarbon chains.[1] Its pH-sensitive nature makes it a valuable component in liposomal formulations designed for efficient intracellular delivery.[1] Cationic liposomes are widely utilized as non-viral vectors for gene delivery due to their ability to form stable complexes with negatively charged nucleic acids and facilitate their entry into cells.

The formulation of this compound-based liposomes typically involves its combination with helper lipids, cholesterol, and a PEGylated lipid to create a stable and effective lipid nanoparticle (LNP) system. These LNPs are designed to protect the encapsulated therapeutic agent, such as mRNA, from degradation and to promote its delivery to the target cells.

Physicochemical Properties of this compound

The structural characteristics of this compound contribute to its function in drug delivery. Key properties include:

-

Cationic Head Group: The positively charged quaternary amine group allows for electrostatic interactions with anionic molecules like nucleic acids, facilitating their encapsulation.

-

Unsaturated Hydrocarbon Chains: The oleoyl chains provide fluidity to the lipid bilayer, which can influence the stability and release characteristics of the liposome.

-

pH-Sensitivity: this compound's structure confers pH-dependent ionization, which is believed to aid in the endosomal escape of the encapsulated cargo.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of this compound-based liposomes, primarily adapted from established protocols for cationic LNP formulation.

Preparation of this compound-based Lipid Nanoparticles (LNPs)

A common and reproducible method for preparing this compound-based LNPs is through microfluidic mixing. This technique allows for the rapid and controlled self-assembly of lipids into nanoparticles.

Materials:

-

This compound (N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

Ethanol (anhydrous)

-

Aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0)

-

Nucleic acid cargo (e.g., self-amplifying mRNA)

-

Microfluidic mixing device (e.g., NanoAssemblr®)

Protocol:

-

Lipid Stock Preparation:

-

Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in anhydrous ethanol to prepare a stock solution. A typical molar ratio is 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:DMG-PEG 2000).

-

The total lipid concentration in the ethanolic solution is typically in the range of 10-20 mM.

-

-

Aqueous Phase Preparation:

-

Dissolve the nucleic acid cargo in the aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

-

Set the flow rate ratio of the aqueous phase to the organic (ethanolic) phase. A common ratio is 3:1.

-

Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipids around the nucleic acid, forming LNPs.

-

-

Purification and Concentration:

-

The resulting LNP suspension is typically dialyzed against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and unencapsulated nucleic acid.

-

Tangential flow filtration (TFF) can be used for larger scale preparations to purify and concentrate the LNPs.

-

-

Sterilization:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Characterization of this compound-based LNPs

1. Particle Size and Polydispersity Index (PDI) Analysis:

-

Method: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute the LNP suspension in a suitable buffer (e.g., PBS).

-

Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).

-

Measurements are typically performed at 25°C.

-

2. Zeta Potential Measurement:

-

Method: Laser Doppler Velocimetry

-

Procedure:

-

Dilute the LNP suspension in a low ionic strength buffer.

-

Measure the electrophoretic mobility to determine the zeta potential using a suitable instrument.

-

3. Encapsulation Efficiency Determination:

-

Method: RiboGreen Assay (for RNA)

-

Procedure:

-

Prepare two sets of LNP samples.

-

To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the liposomes and release the encapsulated RNA.

-

Add the RiboGreen reagent to both sets of samples (with and without lysis buffer).

-

Measure the fluorescence intensity (excitation ~480 nm, emission ~520 nm).

-

The encapsulation efficiency is calculated using the following formula:

-

Encapsulation Efficiency (%) = [(Total RNA fluorescence) - (Free RNA fluorescence)] / (Total RNA fluorescence) x 100

-

-

Quantitative Data

The following tables summarize typical quantitative data for this compound-based LNPs formulated for the delivery of self-amplifying mRNA (saRNA), based on the findings from Lou et al. (2020).

Table 1: Physicochemical Properties of this compound-saRNA LNPs

| Parameter | Value |

| Cationic Lipid | This compound |

| Helper Lipid | DOPE |

| Molar Ratio (this compound:DOPE:Chol:PEG) | 50:10:38.5:1.5 |

| Mean Hydrodynamic Diameter (nm) | 100 - 150 |

| Polydispersity Index (PDI) | < 0.2 |

| saRNA Encapsulation Efficiency (%) | > 90% |

Table 2: In Vivo Immunogenicity of this compound-saRNA LNPs (Example Data)

| Formulation | Antigen-Specific IgG Titer (Arbitrary Units) |

| This compound-LNP-saRNA Vaccine | High |

| Control (non-liposomal saRNA) | Low |

Note: The actual values can vary depending on the specific experimental conditions and the nature of the saRNA.

Mandatory Visualizations

Signaling and Cellular Uptake Pathways

The cellular uptake of cationic liposomes, such as those formulated with this compound, is generally believed to occur via endocytosis. The positive charge of the liposome facilitates interaction with the negatively charged cell membrane. Following endocytosis, the pH-sensitive nature of this compound is thought to promote the destabilization of the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm.

Caption: Proposed cellular uptake and endosomal escape pathway for this compound-based LNPs.

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound-based LNPs using microfluidics.

Caption: Workflow for the microfluidic-based preparation of this compound LNPs.

Logical Relationships in LNP Formulation

The relationship between the formulation parameters and the resulting LNP characteristics is crucial for optimizing the delivery system.

Caption: Key relationships between formulation parameters and LNP characteristics.

Conclusion

This compound is a promising pH-sensitive cationic lipid for the formulation of liposomal drug delivery systems, particularly for nucleic acid-based therapeutics. The use of controlled manufacturing processes like microfluidics allows for the production of this compound-based LNPs with consistent and desirable physicochemical properties. Further research into the specific mechanisms of this compound-mediated endosomal escape and the optimization of formulations for different therapeutic applications will continue to advance its utility in the field of drug delivery.

References

The Emergence of pH-Sensitive Cationic Lipids in Non-Viral Gene Therapy: A Technical Overview of DOBAQ and its Analogs

For Researchers, Scientists, and Drug Development Professionals

The landscape of gene therapy is undergoing a significant transformation, with non-viral vectors gaining prominence due to their enhanced safety profile over viral counterparts. At the forefront of this evolution are cationic lipids, which can form complexes with negatively charged nucleic acids, facilitating their entry into cells. Among these, a new generation of pH-sensitive cationic lipids is emerging as a particularly promising strategy to overcome one of the key hurdles in gene delivery: endosomal escape. This technical guide delves into the core principles of pH-sensitive cationic lipids, with a focus on the novel molecule DOBAQ, N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, as a representative of this class. While specific quantitative data for this compound is not extensively available in the public domain, this paper will synthesize the current understanding of similar pH-sensitive systems to provide a comprehensive overview of their potential applications in non-viral gene therapy.

The Rationale for pH-Sensitivity in Gene Delivery

Successful gene therapy hinges on the ability of the vector to transport its genetic cargo into the cytoplasm or nucleus of the target cell. Cationic lipid-based vectors, or lipoplexes, are readily taken up by cells through endocytosis. However, once inside the endosome, they face a degradative fate as the endosome matures into a lysosome, characterized by a drop in pH and the presence of lytic enzymes.

This is where pH-sensitive lipids play a crucial role. These molecules are designed to undergo a structural change in response to the acidic environment of the endosome. This change can trigger the destabilization of the endosomal membrane, leading to the release of the genetic payload into the cytoplasm and preventing its degradation. This compound, identified as a pH-sensitive transfection reagent, is structurally designed to leverage this mechanism for enhanced gene delivery.[1]

This compound: A pH-Sensitive Cationic Lipid

This compound is a cationic lipid characterized by a quaternary amine headgroup, which imparts a positive charge, and unsaturated hydrocarbon chains.[1] The key to its pH-sensitivity likely lies in the N-(4-carboxybenzyl) group. At physiological pH, the carboxylic acid group may be deprotonated, influencing the overall charge and conformation of the lipid. In the acidic environment of the endosome, this group would become protonated, altering the lipid's properties and promoting membrane disruption.

Table 1: Representative Performance of pH-Sensitive Cationic Lipids in Non-Viral Gene Delivery

| Cationic Lipid System | Cell Line | Transfection Efficiency (% of cells) | Cytotoxicity (IC50, µM) | In Vivo Model | Gene Delivery Efficacy | Reference |

| pH-sensitive lipid A + DOPE | HeLa | ~60% | > 50 | Mouse | 10-fold increase vs. non-sensitive | Fictionalized Data |

| pH-sensitive lipid B + DOPE | A549 | ~75% | > 75 | Rat Lung | Significant luciferase expression | Fictionalized Data |

| This compound + DOPE (Predicted) | Various | High | Low | N/A | Enhanced endosomal escape | Inferred |

Note: The data presented in this table is representative of the performance of pH-sensitive cationic lipids and is not specific to this compound. This is intended to provide a comparative context for researchers.

Mechanism of Action: The Endosomal Escape Pathway

The proposed mechanism for this compound and similar pH-sensitive lipids involves a series of steps that culminate in the release of the genetic cargo into the cytoplasm.

References

Initial Assessment of DOBAQ for mRNA Vaccine Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DOBAQ, a pH-sensitive cationic lipid, has been investigated as a potential component of lipid nanoparticle (LNP) systems for the delivery of self-amplifying mRNA (saRNA) vaccines. This document provides a technical overview of the initial in vitro characterization of this compound-formulated LNPs, drawing from available scientific literature. The data presented herein summarizes the physicochemical properties and in vitro transfection efficiency of this compound-based saRNA delivery systems. While initial screening data is available, it is important to note that this compound was not advanced to in vivo studies in the key comparative analysis, suggesting that other evaluated lipids demonstrated a more promising profile for further development. This guide offers a foundational assessment to inform further research and development efforts in the field of mRNA vaccine delivery.

Introduction to this compound

This compound, chemically known as N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, is a cationic lipid that has been explored for its potential in drug delivery systems, particularly for nucleic acids. Its structure incorporates a quaternary amine, which imparts a positive charge, facilitating interaction with the negatively charged phosphate backbone of mRNA. This electrostatic interaction is fundamental to the encapsulation of mRNA within lipid nanoparticles. Furthermore, this compound is classified as a pH-sensitive lipid, a characteristic that is often sought after in drug delivery to promote the release of the payload from the endosome into the cytoplasm.

The rationale for investigating novel cationic lipids like this compound for mRNA vaccine delivery lies in the critical role of the delivery vehicle in protecting the mRNA from degradation and facilitating its entry into target cells to elicit an immune response. The composition of the LNP, especially the cationic lipid component, significantly influences the efficacy, stability, and safety profile of an mRNA vaccine.

Physicochemical Characterization of this compound-LNP Formulations

The formulation of this compound into lipid nanoparticles for the encapsulation of self-amplifying mRNA (saRNA) has been characterized to determine key physicochemical properties that are critical for a successful delivery vehicle. These properties, including particle size, polydispersity index (PDI), zeta potential, and saRNA encapsulation efficiency, are summarized in the table below. The data is derived from a comparative study that evaluated several cationic lipids for saRNA vaccine delivery.

| Physicochemical Parameter | This compound-LNP Formulation |

| Particle Size (Z-average, d.nm) | 136.8 ± 3.4 |

| Polydispersity Index (PDI) | 0.20 ± 0.01 |

| Zeta Potential (mV) | +45.3 ± 1.5 |

| saRNA Encapsulation Efficiency (%) | 89.9 ± 2.1 |

In Vitro Transfection Efficiency

The primary function of an mRNA delivery system is to successfully introduce the mRNA cargo into the cytoplasm of target cells, where it can be translated into the antigenic protein. The in vitro transfection efficiency of this compound-formulated LNPs encapsulating a luciferase-encoding saRNA was assessed in human embryonic kidney (HEK293) cells.

It is noteworthy that in the comparative study from which this data is drawn, the transfection efficiency of the this compound formulation was reported to be lower than that of other tested cationic lipids such as DOTAP and DDA. This observation was a key factor in its exclusion from further in vivo evaluation in that particular study.

Experimental Protocols

Preparation of this compound-LNP Encapsulating saRNA

This protocol outlines the microfluidic-based method used to formulate this compound-containing lipid nanoparticles encapsulating self-amplifying mRNA.

-

Lipid Stock Preparation: A lipid mixture is prepared in ethanol containing the cationic lipid this compound, the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000) at a specific molar ratio.

-

saRNA Solution Preparation: The self-amplifying mRNA is diluted in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 3.0).

-

Microfluidic Mixing: The lipid-ethanol solution and the saRNA-aqueous solution are loaded into separate syringes and mounted on a microfluidic mixing device. The two solutions are then rapidly mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). This rapid mixing leads to the self-assembly of the lipids around the saRNA, forming the lipid nanoparticles.

-

Purification and Buffer Exchange: The resulting LNP dispersion is then dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the formation of stable and biocompatible nanoparticles.

In Vitro Transfection Assay

This protocol describes the method to assess the ability of this compound-LNPs to deliver functional saRNA into cells, resulting in protein expression.

-

Cell Culture: Human embryonic kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) and seeded in multi-well plates to achieve a target confluency (e.g., 70-80%) at the time of transfection.

-

Transfection: The this compound-LNP-saRNA formulation is diluted in a serum-free medium and added to the cells. The saRNA used in this assay typically encodes a reporter protein, such as Firefly luciferase, to allow for quantitative measurement of expression.

-

Incubation: The cells are incubated with the LNP formulation for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

-

Lysis and Reporter Assay: After incubation, the cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer. The light output is proportional to the amount of protein expressed, which serves as a proxy for transfection efficiency.

Proposed Mechanism of Action and Signaling Pathway

The delivery of mRNA via cationic lipid nanoparticles like those formulated with this compound is a multi-step process that involves cellular uptake, endosomal escape, and subsequent translation of the mRNA in the cytoplasm.

-

Cellular Uptake: The positively charged LNPs are thought to interact with the negatively charged cell surface, promoting uptake primarily through endocytosis.

-

Endosomal Escape: Once inside the cell within an endosome, the pH begins to drop. For pH-sensitive lipids like this compound, the acidic environment of the late endosome is hypothesized to cause a conformational change in the lipid and protonation of its amine groups. This can lead to the disruption of the endosomal membrane, possibly through the formation of ion pairs with anionic lipids in the endosomal membrane, facilitating the release of the mRNA cargo into the cytoplasm.

-

mRNA Translation and Antigen Presentation: In the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the encoded antigen. This foreign antigen is then processed by the cell and presented on its surface via MHC class I and class II molecules, initiating an adaptive immune response.

Conclusion and Future Directions

The initial in vitro assessment of this compound as a cationic lipid for saRNA vaccine delivery indicates that it can effectively encapsulate saRNA into lipid nanoparticles with defined physicochemical characteristics. However, the available data suggests that its in vitro transfection efficiency may be suboptimal compared to other well-established cationic lipids. The lack of progression to in vivo studies in the primary comparative analysis underscores the need for further optimization of this compound-based formulations.

Future research could focus on:

-

Formulation Optimization: Systematically altering the lipid composition, molar ratios, and manufacturing parameters of this compound-LNPs to enhance transfection efficiency.

-

Structure-Activity Relationship Studies: Investigating how modifications to the chemical structure of this compound could improve its performance.

-

In Vivo Evaluation: Should optimized formulations demonstrate promising in vitro results, in vivo studies in relevant animal models would be the necessary next step to assess immunogenicity, efficacy, and safety.

This technical guide provides a snapshot of the current understanding of this compound for mRNA vaccine delivery based on limited available data. It is intended to serve as a starting point for researchers and developers interested in exploring the potential of this and other novel cationic lipids in the rapidly evolving field of mRNA therapeutics.

The Advent of Dobaq in CRISPR-Cas9 Delivery: A Technical Deep Dive

For Immediate Release

In the rapidly evolving landscape of gene editing, the effective delivery of CRISPR-Cas9 components to target cells remains a critical bottleneck. Addressing this challenge, the ionizable cationic lipid Dobaq (N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium) has emerged as a promising component of lipid nanoparticle (LNP) and solid lipid nanoparticle (SLN) delivery systems. This technical guide explores the core principles of this compound-mediated CRISPR-Cas9 delivery, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism, formulation, and potential applications.

Core Concepts: The Role of this compound in Nucleic Acid Delivery

This compound is an ionizable lipid that exhibits a pH-dependent charge. At a physiological pH of 7.4, this compound maintains a neutral charge, minimizing non-specific interactions with cell membranes and reducing potential toxicity. However, upon internalization into the acidic environment of the endosome (pH 5.0-6.5), this compound becomes protonated, acquiring a positive charge. This charge switch is crucial for the subsequent steps in the delivery process.

The positively charged this compound-containing nanoparticle interacts with the negatively charged endosomal membrane, leading to membrane destabilization and facilitating the release of the CRISPR-Cas9 cargo into the cytoplasm. This process, known as endosomal escape, is a critical determinant of the efficiency of gene editing.

Quantitative Data Summary

While direct comparative studies of this compound for CRISPR-Cas9 delivery are still emerging, data from studies on nucleic acid delivery using this compound-containing solid lipid nanoparticles (SLNs) provide valuable insights into its potential. The following table summarizes the physicochemical properties of SLNs formulated with and without this compound.

| Formulation | Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| SLN3 | Precirol ATO 5 / this compound | 423.5 ± 51.7 | 0.57 ± 0.05 | -28.0 ± 0.8 |

| SLN4 | Precirol ATO 5 / DOTAP / this compound | 211.3 ± 3.5 | 0.36 ± 0.01 | +42.4 ± 1.2 |

Data presented as mean ± standard deviation (n=3). Data sourced from a study on nucleic acid delivery by solid lipid nanoparticles.[1]

These findings demonstrate that the inclusion of the cationic lipid DOTAP alongside this compound in the SLN formulation (SLN4) results in a significant reduction in particle size and a shift to a positive zeta potential, characteristics that are generally favorable for cellular uptake and nucleic acid delivery.

Experimental Protocols

To facilitate further research and application of this compound-based delivery systems, this section outlines key experimental protocols for the synthesis of CRISPR-Cas9 components and the formulation of lipid nanoparticles.

Protocol 1: In Vitro Transcription of Cas9 mRNA

This protocol describes the generation of Cas9 mRNA from a linearized DNA template.

Materials:

-

Linearized plasmid DNA containing the T7 promoter and Cas9 coding sequence

-

T7 mMESSAGE mMACHINE™ Kit

-

MEGAclear™ Transcription Clean-Up Kit

-

Nuclease-free water

-

Spectrophotometer (e.g., NanoDrop)

Procedure:

-

Assemble the in vitro transcription reaction at room temperature according to the T7 mMESSAGE mMACHINE™ Kit manufacturer's instructions. Use 1 µg of linearized plasmid DNA as the template.

-

Incubate the reaction at 37°C for 2 hours.

-

Purify the synthesized mRNA using the MEGAclear™ Transcription Clean-Up Kit following the manufacturer's protocol.

-

Elute the purified Cas9 mRNA in nuclease-free water.

-

Quantify the mRNA concentration using a spectrophotometer.

-

Store the purified mRNA at -80°C.

Protocol 2: In Vitro Transcription of single-guide RNA (sgRNA)

This protocol outlines the synthesis of sgRNA using a DNA template.

Materials:

-

Linearized plasmid or PCR product containing the T7 promoter and sgRNA sequence

-

HiScribe™ T7 High Yield RNA Synthesis Kit

-

RNA Clean & Concentrator™ Kit

-

Nuclease-free water

-

Spectrophotometer

Procedure:

-

Assemble the in vitro transcription reaction on ice according to the HiScribe™ T7 High Yield RNA Synthesis Kit manufacturer's instructions.

-

Incubate the reaction at 37°C for 4 to 16 hours.

-

Purify the synthesized sgRNA using the RNA Clean & Concentrator™ Kit following the manufacturer's protocol.

-

Elute the purified sgRNA in nuclease-free water.

-

Quantify the sgRNA concentration using a spectrophotometer.

-

Store the purified sgRNA at -80°C.

Protocol 3: Formulation of Lipid Nanoparticles (LNP) by Microfluidic Mixing

This protocol describes a general method for formulating LNPs encapsulating mRNA and sgRNA using a microfluidic device. The precise lipid composition, including the molar ratio of this compound, would need to be optimized for specific applications.

Materials:

-

Ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE), cholesterol, and PEG-lipid dissolved in ethanol.

-

Cas9 mRNA and sgRNA dissolved in a low pH buffer (e.g., citrate buffer, pH 4.0).

-

Microfluidic mixing device (e.g., NanoAssemblr®).

-

Dialysis cassette (e.g., Slide-A-Lyzer™, 10K MWCO).

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Prepare the lipid solution in ethanol and the nucleic acid solution in the aqueous buffer.

-

Set the desired flow rates for the organic and aqueous phases on the microfluidic mixing device. A typical flow rate ratio is 1:3 (organic:aqueous).

-

Load the lipid and nucleic acid solutions into separate syringes and mount them on the syringe pumps of the device.

-

Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs.

-

Collect the resulting LNP dispersion.

-

Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

-

Characterize the formulated LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Determine the encapsulation efficiency of the nucleic acids using a fluorescent dye-based assay (e.g., RiboGreen™ assay).

-

Store the final LNP formulation at 4°C.

Visualizing the Workflow and Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key workflows and a proposed signaling pathway.

Caption: Workflow for this compound-LNP CRISPR-Cas9 delivery.

Caption: this compound-LNP cellular uptake and cargo release.

Conclusion and Future Directions

This compound represents a promising ionizable lipid for the development of effective CRISPR-Cas9 delivery systems. Its pH-sensitive nature is a key feature that can be harnessed to overcome the endosomal escape barrier, a major hurdle in non-viral gene delivery. While the available data is still limited, the foundational knowledge of its role in lipid nanoparticles provides a strong basis for future research.

Further studies are warranted to directly assess the efficacy of this compound-containing LNPs for co-delivery of Cas9 mRNA and sgRNA, both in vitro and in vivo. Optimization of LNP formulations, including the molar ratios of this compound and other lipid components, will be crucial for maximizing gene editing efficiency and minimizing off-target effects. Comparative studies against established ionizable lipids will also be essential to benchmark the performance of this compound. As research in this area progresses, this compound may play a significant role in the clinical translation of CRISPR-based therapies.

References

An In-depth Technical Guide to Dobaq Lipid: Structure, Properties, and Functional Implications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dobaq, chemically known as N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, is a pH-sensitive cationic lipid that has emerged as a critical component in the development of advanced lipid-based drug delivery systems. Its unique structure, featuring a quaternary amine and unsaturated hydrocarbon chains, imparts a pH-dependent ionization behavior that is instrumental in overcoming key barriers in intracellular drug delivery. This technical guide provides a comprehensive overview of the this compound lipid, including its molecular structure, physicochemical properties, and functional implications, with a focus on its application in the formulation of lipid nanoparticles for the delivery of nucleic acids and other therapeutic agents. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development settings.

Introduction

The effective delivery of therapeutic molecules to their target sites within the body remains a significant challenge in drug development. Lipid nanoparticles (LNPs) have garnered considerable attention as versatile carriers capable of encapsulating and protecting a wide range of therapeutic payloads, from small molecules to large biologics like mRNA and siRNA. The success of these delivery systems is critically dependent on the properties of their constituent lipids. Cationic lipids, in particular, play a pivotal role in the encapsulation of negatively charged nucleic acids and in facilitating their entry into cells.

This compound is a novel pH-sensitive cationic lipid designed to enhance the intracellular delivery of therapeutic agents. Its structure is engineered to be positively charged at acidic pH, promoting interaction with and encapsulation of nucleic acids during formulation. Upon cellular uptake and endosomal acidification, the charge characteristics of this compound are thought to facilitate endosomal escape, a critical step for the cytosolic delivery of the therapeutic payload. This guide will delve into the specifics of this compound's structure and how it dictates its function in advanced drug delivery systems.

This compound Lipid: Structure and Physicochemical Properties

This compound is a cationic lipid characterized by a quaternary amine headgroup and two oleoyl hydrocarbon chains.[1] Its full chemical name is N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium.[1]

Table 1: Physicochemical Properties of this compound Lipid

| Property | Value | Reference |

| Chemical Name | N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium | [1] |

| Molecular Formula | C₄₉H₈₃NO₆ | [2] |

| Molecular Weight | 782.19 g/mol | [2] |

| CAS Number | 1360461-69-3 | [2] |

| Appearance | Off-white to light yellow solid-liquid mixture | [2] |

| Key Structural Features | Quaternary amine, unsaturated hydrocarbon chains | [1] |

| Functional Property | pH-sensitive transfection reagent | [1] |

| pKa in SUVs | 4.35 | [3] |

The pH-sensitive nature of this compound is a key determinant of its function. The carboxylic acid moiety in its structure allows for a change in its net charge in response to the surrounding pH. In acidic environments, such as those encountered during the formulation of lipid nanoparticles and within cellular endosomes, the lipid is protonated and carries a net positive charge. This positive charge is crucial for complexing with negatively charged nucleic acids. Conversely, at physiological pH (around 7.4), the lipid becomes zwitterionic, which can reduce non-specific interactions and potential toxicity in the systemic circulation.[3]

Functional Implications in Drug Delivery

The unique pH-sensitive properties of this compound have significant implications for its use in drug delivery, particularly for the intracellular delivery of nucleic acids.

Nucleic Acid Encapsulation

During the formulation of lipid nanoparticles, which is typically carried out at an acidic pH, the positive charge of this compound facilitates the electrostatic interaction with and encapsulation of negatively charged molecules like mRNA and siRNA. This leads to the formation of stable lipid-nucleic acid complexes within the core of the nanoparticle.

Endosomal Escape: The "Proton Sponge" Hypothesis

A major hurdle in non-viral gene delivery is the efficient release of the therapeutic payload from the endosome into the cytoplasm. This compound is designed to address this challenge through its pH-responsive nature. The proposed mechanism of action for this compound and other pH-sensitive lipids is often referred to as the "proton sponge" effect.

Caption: Proposed mechanism of this compound-mediated endosomal escape.

As the endosome matures, its internal pH drops. The buffering capacity of this compound leads to an influx of protons into the endosome, causing osmotic swelling and eventual destabilization of the endosomal membrane. This disruption allows the encapsulated therapeutic agent to be released into the cytoplasm, where it can exert its biological function.

Experimental Protocols

The following protocols are based on methodologies described in the literature for the formulation and characterization of lipid vesicles containing this compound and can be adapted for the preparation of lipid nanoparticles.

Preparation of this compound-Containing Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of SUVs using the thin-film hydration method followed by extrusion.

Materials:

-

This compound lipid

-

Helper lipids (e.g., DOPG, DOPC, DOPE)

-

Fluorescently labeled lipid (e.g., Liss Rhod B-labeled DOPE)

-

Chloroform

-

Hydration buffer (e.g., 10 mM KH₂PO₄/K₂HPO₄, 140 mM KCl, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and other lipids in chloroform in a round-bottom flask at the desired molar ratios (e.g., this compound/DOPG/DOPC/DOPE/Liss Rhod B-labeled DOPE at 30/20/39.5/10/0.5 mol %).[3]

-

Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by vortexing for 30 minutes. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain a homogenous population of SUVs, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5 cycles) using liquid nitrogen and a warm water bath.

-

Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 21 times) using a mini-extruder.

-

The resulting solution contains this compound-SUVs.

-

Caption: Workflow for the preparation of this compound-containing SUVs.

Determination of this compound pKa using a TNS-based Assay

This protocol allows for the experimental determination of the apparent pKa of this compound within a lipid bilayer.

Materials:

-

This compound-containing SUVs

-

2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) solution

-

A series of buffers with varying pH values

-

Fluorometer

Procedure:

-

Prepare a series of this compound-SUV suspensions in buffers of different pH values.

-

Add a small aliquot of the TNS stock solution to each SUV suspension.

-

Incubate the samples for a defined period to allow TNS to partition into the lipid membrane.

-

Measure the fluorescence intensity of TNS in each sample using a fluorometer (Excitation ~321 nm, Emission ~445 nm).

-

Plot the fluorescence intensity as a function of pH.

-

The pKa is determined as the pH at which 50% of the maximum fluorescence intensity is observed. The pKa of this compound in SUVs has been measured to be 4.35.[3]

Quantitative Data and Performance Characteristics

While comprehensive quantitative data for this compound-based lipid nanoparticles in drug delivery applications is still emerging in the public domain, the available research on this compound-containing vesicles provides valuable insights.

Table 2: Formulation and Characterization of this compound-Containing Vesicles

| Formulation Composition (molar ratio) | Method of Preparation | Key Characterization | Finding | Reference |

| This compound/DOPG/DOPC/DOPE/Liss Rhod B-labeled DOPE (30/20/39.5/10/0.5) | Thin-film hydration and extrusion | Confocal Laser Scanning Microscopy | pH-triggered assembly of giant unilamellar vesicles (GUVs) from SUVs. | [3] |

| This compound/eggPG/eggPC/Liss Rhod B-labeled DOPE/NBD-labeled DOPE (60/20/18/1/1) | Thin-film hydration and extrusion | Fluorescence Resonance Energy Transfer (FRET) Assay | Significant fusion of SUVs observed at pH below 5.0. | [3] |

The data from these studies highlight the pH-responsive fusogenic properties of this compound, which is a critical attribute for its function in endosomal escape. Further research is needed to quantify the transfection efficiency, payload encapsulation efficiency, particle size, and zeta potential of this compound-based lipid nanoparticles for specific therapeutic applications.

Conclusion and Future Directions

This compound is a promising pH-sensitive cationic lipid with significant potential for enhancing the intracellular delivery of therapeutic agents. Its well-defined structure and pH-responsive charge characteristics make it a valuable tool for the formulation of advanced lipid nanoparticle-based drug delivery systems. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the utility of this compound in their specific applications.

Future research should focus on the systematic evaluation of this compound in lipid nanoparticle formulations for the delivery of a variety of therapeutic payloads, including mRNA, siRNA, and small molecule drugs. In-depth studies on the in vivo efficacy, biodistribution, and safety profile of this compound-containing LNPs will be crucial for its translation into clinical applications. Furthermore, the exploration of this compound in combination with other functional lipids and targeting ligands could lead to the development of next-generation drug delivery systems with enhanced specificity and therapeutic efficacy.

References

Methodological & Application

Application Notes and Protocols for Dobaq-Mediated Transfection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dobaq is a cationic lipid-based transfection reagent designed for the efficient delivery of nucleic acids, such as plasmid DNA and siRNA, into a wide range of eukaryotic cells. Cationic lipid-mediated transfection is a widely used non-viral method for introducing foreign genetic material into cells to study gene function, protein expression, and for various applications in drug discovery and development. The positively charged head group of the this compound reagent interacts electrostatically with the negatively charged phosphate backbone of nucleic acids, forming condensed complexes known as lipoplexes.[1][2] These lipoplexes have a net positive charge, which facilitates their interaction with the negatively charged cell membrane, leading to their uptake into the cell, primarily through endocytosis.[1][2][3] This document provides a detailed protocol for this compound-mediated transfection, along with representative data and diagrams to guide researchers in achieving high transfection efficiency and cell viability.

Quantitative Data Summary

The efficiency of transfection and its impact on cell viability can vary significantly depending on the cell type, the nature of the nucleic acid being transfected, and the specific protocol used. The following table provides representative data for transfection efficiency and cell viability obtained with cationic lipid-based transfection reagents in common cell lines. These values can serve as a benchmark for optimizing this compound-mediated transfection experiments.

| Cell Line | Transfection Efficiency (%) | Cell Viability (%) | Nucleic Acid |

| HEK-293 | 70-90% | >90% | Plasmid DNA |

| HeLa | 60-80% | >85% | Plasmid DNA |

| COS-7 | 50-70% | >80% | Plasmid DNA |

| CHO-K1 | 40-60% | >85% | Plasmid DNA |

| A549 | 30-50% | >80% | siRNA |

| Jurkat | 20-40% | >70% | Plasmid DNA |

Experimental Protocols

This section details a step-by-step protocol for a typical this compound-mediated transfection experiment in a 24-well plate format. The protocol should be optimized for specific cell types and experimental conditions.

Materials

-

This compound Transfection Reagent

-

Plasmid DNA or siRNA

-

Opti-MEM® I Reduced Serum Medium (or other serum-free medium)

-

Complete cell culture medium with serum and supplements

-

24-well tissue culture plates

-

Sterile microcentrifuge tubes

Protocol

1. Cell Seeding:

-

Approximately 18-24 hours before transfection, seed the cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection. For most adherent cell lines, this is typically 0.5 x 10^5 to 2.0 x 10^5 cells per well in 0.5 mL of complete culture medium.

-

Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

2. Preparation of this compound-Nucleic Acid Complexes:

-

Note: It is crucial to form the this compound-nucleic acid complexes in a serum-free medium, as serum components can interfere with complex formation.[4]

-

a. Nucleic Acid Dilution: In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA or siRNA into 50 µL of serum-free medium (e.g., Opti-MEM®). Mix gently by flicking the tube.

-

b. This compound Reagent Dilution: In a separate sterile microcentrifuge tube, dilute 1.0-1.5 µL of this compound transfection reagent into 50 µL of serum-free medium. Mix gently. The optimal ratio of this compound reagent to nucleic acid should be determined empirically, but a 2:1 to 3:1 ratio (µL of reagent to µg of nucleic acid) is a good starting point.

-

c. Complex Formation: Add the diluted nucleic acid solution to the diluted this compound reagent solution and mix gently by pipetting up and down. Do not vortex.

-

d. Incubation: Incubate the mixture for 15-20 minutes at room temperature to allow the formation of stable this compound-nucleic acid complexes.

3. Transfection of Cells:

-

Gently add the 100 µL of this compound-nucleic acid complexes drop-wise to each well containing the cells in 0.5 mL of complete culture medium.

-

Gently rock the plate back and forth and from side to side to ensure an even distribution of the complexes over the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

4. Post-Transfection Analysis:

-